molecular formula C24H22 B8307509 9-(4-Tert-butylphenyl)anthracene

9-(4-Tert-butylphenyl)anthracene

Cat. No.: B8307509
M. Wt: 310.4 g/mol
InChI Key: CNRQPOCDGPMSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Tert-butylphenyl)anthracene is a useful research compound. Its molecular formula is C24H22 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

9-(4-Tert-butylphenyl)anthracene is a chemical compound with applications in various scientific fields, including materials science and medicinal chemistry . This article aims to provide a detailed overview of its applications, drawing from diverse and verified sources.

Applications in Organic Light Emitting Diodes (OLEDs)

Anthracene derivatives, including those with tert-butylphenyl modifications, are utilized as emitters and electron transporters in OLEDs .

Anthracene-Oxadiazole Derivatives: Several anthracene-oxadiazole derivatives have been synthesized and characterized for use as emitters in OLEDs. These compounds exhibit good thermal stability and glass transition temperatures . Examples of such compounds include:

  • 4a : 2-(4-(anthracen-9-yl)phenyl)-5-p-tolyl-1,3,4-oxadiazole
  • 4b : 2-(4-(anthracen-9-yl)phenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
  • 4c : 2-(4-(anthracen-9-yl)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 8a : 2-(4-(anthracen-9-yl)phenyl)-5-m-tolyl-1,3,4-oxadiazole
  • 8b : 2-(3-(anthracen-9-yl)phenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
  • 8c : 2-(3-(anthracen-9-yl)phenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

In a study, compound 8a displayed a maximum brightness of 1728 cd m−2 and a current efficiency of 0.89 cd A−1. Furthermore, 8a exhibited superior performance as an electron transporter, with a current efficiency of 11.7 cd A−1, compared to the standard Alq3 (current efficiency of 8.69 cd A−1), demonstrating its potential in OLEDs .

Blue-Emitting Materials: Dual-core materials consisting of phenanthroimidazole and anthracene chromophores have been designed and synthesized for blue emission in OLEDs . An example is 2-(9-Anthracenyl)-1-(4-tert-butylphenyl)-1H-phenanthro[9,10-d]imidazole (1 ), which shows a low turn-on voltage (2.6 V) and stable blue emission with CIE coordinates of (0.16, 0.17) . Devices based on compound 1 have achieved a maximum current efficiency of 1.15 cd A−1 and a maximum external quantum efficiency of 0.83% .

Applications in Medicinal Chemistry

9-(4-Tert-butylphenyl)anthracene derivatives have shown potential biological activities, including antioxidant, anticancer, and anti-inflammatory effects.

1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione: This synthetic compound has shown significant antioxidant properties due to the electron-rich sulfur atoms in the sulfanyl groups, which can scavenge free radicals. Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle regulators. In vitro studies have demonstrated that it can reduce inflammation markers by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies:

  • Anticancer Activity: Treatment of MCF-7 breast cancer cells with 1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione led to significant apoptosis, suggesting its potential as a lead for developing new anticancer agents.
  • Anti-inflammatory Activity: In a model of lipopolysaccharide (LPS)-induced inflammation using RAW264.7 macrophages, this compound significantly inhibited the production of nitric oxide and pro-inflammatory cytokines, indicating its potential in treating inflammatory diseases.

Other potential applications

Properties

Molecular Formula

C24H22

Molecular Weight

310.4 g/mol

IUPAC Name

9-(4-tert-butylphenyl)anthracene

InChI

InChI=1S/C24H22/c1-24(2,3)20-14-12-17(13-15-20)23-21-10-6-4-8-18(21)16-19-9-5-7-11-22(19)23/h4-16H,1-3H3

InChI Key

CNRQPOCDGPMSBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 12 g of 9-bromoanthracene, 10 g of 4-tert-butylphenylboronic acid, 19.9 g of tripotassium phosphate, 3.02 g of tetrabutylammonium bromide and 106 mg of palladium acetate in 300 ml of dimethylformamide as a solvent was heated while stirred under nitrogen atmosphere at a temperature of 130° C. for 5 hours. After cooling the solution to room temperature, 400 ml of water was injected thereto and filtered. The solid separated by filtration was purified by silica gel column chromatography and vacuum dried to thereafter obtain 13.3 g of 9-(4′-tert-butylphenyl)anthracene.
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
solvent
Reaction Step Two
Name
tripotassium phosphate
Quantity
19.9 g
Type
solvent
Reaction Step Two
Quantity
3.02 g
Type
catalyst
Reaction Step Two
Quantity
106 mg
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.02 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

5.1 g (20 mmol) of 9-bromoanthracene, 3.6 g (20 mmol) of 4-tert-butylphenylboronic acid, and 244 mg (0.80 mmol) of tri(o-tolyl)phosphine were put into a 100-mL three-neck flask, and nitrogen substitution in the system was carried out. 20 mL of ethylene glycol dimethyl ether (DME) was added to this mixture, and the mixture was stirred under reduced pressure and degassed. After that, 45 mg (0.20 mmol) of palladium acetate(II) and 10 mL (2.0 mol/L) of a potassium carbonate solution were added. This reaction mixture was stirred at 80° C. for 3 hours under nitrogen gas stream. Then, the reaction mixture was cooled to the room temperature, and a solid that was precipitated was collected by suction filtration. The collected solid was dissolved in toluene, and the solution was subjected to suction filtration through Florisil, celite, and then alumina. The filtrate was condensed to obtain a solid, and the solid was recrystallized with ethanol, whereby 5.0 g of a white powdery solid, which was a target matter, was obtained with the yield of 81%.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium acetate(II)
Quantity
45 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.